2,2,9,9-Tetramethyldecanedial

Description

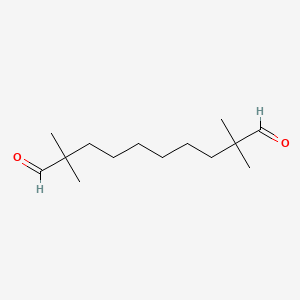

Structure

3D Structure

Properties

CAS No. |

52387-46-9 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

2,2,9,9-tetramethyldecanedial |

InChI |

InChI=1S/C14H26O2/c1-13(2,11-15)9-7-5-6-8-10-14(3,4)12-16/h11-12H,5-10H2,1-4H3 |

InChI Key |

AGEQUUYDNWNIAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCCCCC(C)(C)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,9,9 Tetramethyldecanedial

Retrosynthetic Analysis and Key Disconnections for 2,2,9,9-Tetramethyldecanedial

A retrosynthetic analysis of this compound suggests several logical disconnections. The primary functional groups are the two terminal aldehydes. A functional group interconversion (FGI) approach points to precursor molecules such as a diol or a diene, which can be converted to the dialdehyde (B1249045).

A carbon-carbon bond disconnection strategy can be envisioned at several points along the decane (B31447) backbone. A central disconnection would lead to two five-carbon fragments. For instance, a Grignard-type reaction between a protected 3,3-dimethyl-5-halopentanal and a suitable five-carbon synthon could be a plausible route. Another key disconnection could be made adjacent to the gem-dimethyl groups, suggesting an alkylation of a suitable enolate.

The most straightforward retrosynthetic pathways are illustrated below:

| Disconnection Strategy | Precursor Molecules |

| Oxidative Cleavage | 2,2,9,9-Tetramethyl-1,9-decadiene or 2,2,9,9-Tetramethyldecane-1,10-diol |

| Hydroformylation | 2,2,9,9-Tetramethyl-1,9-decadiene |

| Chain Elongation | Protected 3,3-dimethyl-5-halopentanal and a suitable C5 nucleophile |

Classical and Modern Approaches to Dialdehyde Synthesis Applicable to this compound

The synthesis of dialdehydes through the oxidative cleavage of carbon-carbon double bonds is a well-established method. masterorganicchemistry.com This approach can be applied to the synthesis of this compound starting from a precursor like 2,2,9,9-tetramethyl-1,9-decadiene.

Common reagents for this transformation include ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), or osmium tetroxide (OsO₄) in combination with sodium periodate (B1199274) (NaIO₄). researchgate.net The latter method proceeds through the formation of a diol, which is then cleaved by the periodate. masterorganicchemistry.com A one-pot method using catalytic amounts of a nonheme iron complex with hydrogen peroxide and sodium periodate has also been developed for the oxidative cleavage of internal alkenes to aldehydes. nih.gov

| Reagent System | Description |

| O₃, then Me₂S or Zn/H₂O | Ozonolysis cleaves the double bond to form an ozonide, which is then reduced to the aldehyde. |

| cat. OsO₄, NaIO₄ | Osmium tetroxide catalyzes the dihydroxylation of the alkene, and sodium periodate cleaves the resulting diol to form the dialdehyde. researchgate.net |

| cat. Fe(OTf)₂(mix-bpbp), H₂O₂, NaIO₄ | A one-pot iron-catalyzed oxidative cleavage that can be performed under ambient conditions. nih.gov |

Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond. wikipedia.org This industrial process is a powerful tool for the synthesis of aldehydes from alkenes. wikipedia.org For the synthesis of this compound, the hydroformylation of 2,2,9,9-tetramethyl-1,9-decadiene would be a direct route.

The reaction is typically catalyzed by transition metal complexes, with rhodium and cobalt being the most common. mt.com The choice of catalyst and ligands is crucial for controlling the regioselectivity of the reaction, favoring the formation of the linear dialdehyde over branched isomers. researchgate.net For instance, the use of rhodium catalysts with bulky phosphine (B1218219) ligands can enhance the selectivity for the terminal aldehyde. researchgate.net

| Catalyst System | Reaction Conditions | Selectivity |

| RhH(CO)(PPh₃)₃/Xantphos | 40–60°C, 20 atm (CO:H₂ = 1) | High yields (80–98%) of linear dialdehydes. researchgate.net |

| Cobalt Carbonyl | High pressures and temperatures | Generally less selective than rhodium catalysts. |

A multi-step approach allows for the construction of the carbon backbone followed by the introduction of the terminal aldehyde functionalities. One possible strategy involves the symmetric coupling of a five-carbon building block. For example, the alkylation of a malonic ester with a suitable 3,3-dimethyl-5-halopentyl derivative, followed by decarboxylation, would yield the decane backbone with terminal ester groups. These esters can then be reduced to the corresponding diol, which is subsequently oxidized to the dialdehyde.

Alternatively, a Grignard reaction between a protected 3,3-dimethyl-5-halopentanal and a magnesium-activated five-carbon fragment could be employed to form the ten-carbon chain. Subsequent deprotection and oxidation would yield the desired dialdehyde.

The introduction of the gem-dimethyl groups at the 2 and 9 positions is a key synthetic challenge. These groups can be installed early in the synthesis by using starting materials that already contain this motif, such as 3,3-dimethylglutaric anhydride (B1165640) or 3,3-dimethyl-1,5-pentanediol.

Alternatively, the gem-dimethyl groups can be introduced via methylation of a suitable precursor. For example, the α-methylation of an ester or a ketone can be achieved using a strong base like lithium diisopropylamide (LDA) followed by treatment with methyl iodide. This process would need to be performed twice to achieve the gem-dimethyl substitution.

Stereoselective Synthesis and Enantiomeric Purity Considerations for this compound Precursors

The target molecule, this compound, is achiral and therefore does not require a stereoselective synthesis. However, if any of the synthetic intermediates were chiral, controlling the stereochemistry would be crucial. For instance, if a multi-step synthesis involved the formation of a chiral alcohol as an intermediate, enantioselective reduction of a corresponding ketone could be employed.

The principles of stereoselective synthesis are well-developed and various methods, including the use of chiral catalysts, auxiliaries, or reagents, can be applied to control the stereochemical outcome of a reaction. nih.gov While not directly applicable to the final achiral product, these considerations would be important in the synthesis of any chiral precursors to ensure the formation of a single enantiomer if desired for other applications.

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have become central to the development of new synthetic methodologies, aiming to reduce environmental impact and improve safety. For the synthesis of this compound, this translates to the use of catalytic methods and environmentally benign oxidants, moving away from stoichiometric and often toxic heavy-metal-based reagents.

A prominent green approach to the oxidation of 2,2,9,9-tetramethyldecane-1,10-diol is the use of catalytic systems that employ molecular oxygen (from air) or hydrogen peroxide as the terminal oxidant. These oxidants are highly desirable as their by-product is water, which is non-toxic. One of the most effective catalytic systems for this transformation involves the use of stable nitroxyl (B88944) radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a co-catalyst. For instance, a copper(I)/TEMPO-based catalyst can facilitate the selective aerobic oxidation of primary alcohols to aldehydes under ambient conditions. Similarly, iron-based catalysts in combination with TEMPO have been shown to be effective.

Another sustainable approach is mechanochemistry, where mechanical force, often through ball milling, is used to drive chemical reactions. This can significantly reduce or eliminate the need for bulk solvents, thereby minimizing waste. A TEMPO-based aerobic oxidation of alcohols to aldehydes has been successfully demonstrated under ball milling conditions, offering a solvent-free, eco-friendly alternative.

Chemo-enzymatic cascade reactions represent another frontier in green synthesis. Although a specific enzymatic route for this compound is not established, the use of alcohol dehydrogenases for the selective oxidation of alcohols to aldehydes is a well-known biocatalytic method that operates under mild, aqueous conditions.

Below is an interactive data table summarizing various green synthetic approaches for the oxidation of primary diols to dialdehydes, applicable to the synthesis of this compound.

| Catalyst System | Oxidant | Reaction Conditions | Green Chemistry Advantages |

| TEMPO/Cu(I) complex | Molecular Oxygen (Air) | Mild temperature and pressure | Use of a renewable oxidant (air), high atom economy, reduced waste. |

| TEMPO/Fe(NO₃)₃·9H₂O | Molecular Oxygen (Air) | Room temperature, ambient air | Utilizes an inexpensive and abundant metal co-catalyst, environmentally benign. |

| TEMPO/NaOCl | Sodium Hypochlorite | Biphasic system, controlled pH | Inexpensive oxidant, often high yields, but produces chlorinated waste. |

| Polyoxometalates (POMs) | Molecular Oxygen or H₂O₂ | Varies with specific POM | Recyclable catalysts, use of green oxidants, high selectivity. |

| Mechanochemical (Ball Milling) with TEMPO | Molecular Oxygen (Air) | Solvent-free or minimal solvent | Reduces solvent waste, can lead to faster reaction times and higher yields. |

| Alcohol Dehydrogenase (ADH) | (Requires cofactor regeneration) | Aqueous buffer, mild pH and temperature | High selectivity, biodegradable catalyst, operates in water. |

Process Optimization and Scale-Up Considerations for this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization and scale-up parameters. The primary goal is to develop a safe, efficient, and economically viable process.

Process Optimization focuses on refining the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. For the oxidation of 2,2,9,9-tetramethyldecane-1,10-diol, key parameters to optimize include catalyst loading, reaction temperature, pressure, reaction time, and the choice of solvent. For catalytic aerobic oxidations, the efficiency of gas-liquid mass transfer of oxygen becomes a critical factor. Design of Experiments (DoE) methodologies can be employed to systematically investigate the effects of these variables and their interactions to identify the optimal reaction conditions. In-process monitoring techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are essential for tracking the consumption of the diol and the formation of the dialdehyde, allowing for precise determination of the reaction endpoint and preventing the formation of by-products.

Scale-Up involves translating the optimized laboratory procedure to larger reactors. This is not a linear process and presents several challenges. One of the most significant considerations is heat management. The oxidation of alcohols is typically an exothermic reaction. As the reactor volume increases, the surface area-to-volume ratio decreases, which can make heat dissipation more difficult. nih.gov This can lead to a "runaway reaction" if not properly controlled. abo.fi Therefore, a thorough understanding of the reaction's thermal profile through calorimetric studies is crucial for designing an adequate cooling system for the production-scale reactor.

Another critical aspect of scale-up is mixing. Inefficient mixing in a large reactor can lead to localized temperature and concentration gradients, which can negatively impact reaction selectivity and yield. The choice of reactor type and agitator design is therefore vital. For processes involving a gaseous reactant like oxygen, ensuring efficient gas dispersion is key to maintaining a consistent reaction rate.

The table below outlines key considerations for the process optimization and scale-up of this compound production.

| Parameter/Consideration | Optimization Focus | Scale-Up Challenges | Mitigation Strategies |

| Reaction Kinetics | Maximize reaction rate and selectivity by optimizing temperature, pressure, and catalyst concentration. | Changes in mass and heat transfer can alter the observed reaction rate. | Maintain similar mixing and heat transfer characteristics across scales; use kinetic modeling to predict performance. |

| Heat Transfer | Ensure efficient removal of reaction heat to maintain optimal temperature and prevent side reactions. | Decreased surface area-to-volume ratio can lead to poor heat dissipation and potential thermal runaways. nih.gov | Use of jacketed reactors with appropriate cooling fluids, internal cooling coils, or heat exchangers; careful control of reagent addition rate. |

| Mass Transfer | For aerobic oxidation, maximize the dissolution of oxygen into the liquid phase. | Inefficient gas-liquid mixing can lead to oxygen starvation and slow down the reaction. | Use of high-efficiency agitators, spargers, and potentially higher operating pressures to increase oxygen solubility. |

| Mixing | Achieve homogeneous distribution of reactants and catalyst to ensure consistent reaction conditions. | Non-uniform mixing can create "hot spots" and areas of high reactant concentration, leading to by-product formation. | Proper reactor and agitator design; Computational Fluid Dynamics (CFD) modeling to simulate and optimize mixing. |

| Downstream Processing | Develop an efficient method for isolating and purifying the product (e.g., extraction, distillation, crystallization). | Increased product volume can make separation and purification more complex and energy-intensive. | Optimization of purification methods at the pilot scale; selection of appropriate industrial-scale separation equipment. |

| Safety | Identify and mitigate potential hazards associated with reagents, intermediates, and the reaction itself. | Exothermic reactions, handling of flammable solvents, and potential for runaway reactions are magnified at scale. nih.govabo.fi | Conduct thorough process safety assessments (e.g., HAZOP analysis); implement robust control systems and emergency shutdown procedures. thieme.com |

Chemical Reactivity and Transformations of 2,2,9,9 Tetramethyldecanedial

Electrophilic and Nucleophilic Reactions of Aldehyde Moieties in 2,2,9,9-Tetramethyldecanedial

The aldehyde moieties in this compound are characterized by the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen. This duality dictates their participation in a wide array of chemical transformations.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the case of this compound, reaction with active methylene compounds such as malonic acid derivatives, in the presence of a weak base like piperidine or pyridine, is anticipated to yield α,β-unsaturated products. The reaction would proceed through a nucleophilic attack on the aldehyde's carbonyl carbon, forming a tetrahedral intermediate, which then undergoes dehydration. Due to the steric hindrance from the tert-butyl groups, the reaction rates may be slower compared to those of less substituted aldehydes. The bifunctional nature of the dialdehyde (B1249045) allows for the possibility of a double Knoevenagel condensation, leading to the formation of a symmetrical molecule with extended conjugation, provided the stoichiometry of the active methylene compound is sufficient.

Table 1: Predicted Products of Knoevenagel Condensation with this compound

| Active Methylene Compound | Predicted Product |

| Malononitrile | (2E,11E)-3,3,10,10-tetramethyl-2,11-bis(dicyanomethylene)dodecane |

| Diethyl malonate | Diethyl (2E,11E)-3,3,10,10-tetramethyldodecane-1,12-diylidenebis(malonate) |

| Cyanoacetic acid | (2E,11E)-3,3,10,10-tetramethyl-2,11-bis(cyanomethylene)dodecanedioic acid |

Note: The products listed are based on theoretical reactivity and have not been experimentally verified for this specific compound.

Aldol (B89426) reactions represent a cornerstone of carbonyl chemistry. For this compound, an intramolecular aldol condensation is a plausible transformation under basic or acidic conditions. This would involve the formation of an enolate at one of the α-carbons (C3 or C8) followed by a nucleophilic attack on the other aldehyde group. However, the steric bulk of the tert-butyl groups might hinder the formation of the necessary enolate and subsequent intramolecular cyclization.

Cross-aldol reactions with other carbonyl compounds are also theoretically possible. For instance, reacting this compound with a ketone like acetone in the presence of a base could lead to the formation of a variety of cross-aldol addition and condensation products. The product distribution would likely be influenced by the reaction conditions, such as temperature and the nature of the catalyst, as well as the steric environment of the dialdehyde.

The aldehyde groups of this compound can be readily reduced to primary alcohols, yielding 2,2,9,9-tetramethyldecane-1,10-diol. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices. Catalytic hydrogenation over metal catalysts such as platinum, palladium, or nickel would also be an effective method.

Conversely, the oxidation of the dialdehyde would lead to the formation of 2,2,9,9-tetramethyldecanedioic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents (e.g., Jones reagent) would be suitable for this transformation. Milder oxidizing agents, such as Tollens' reagent or Fehling's solution, could also be employed, providing a qualitative test for the presence of the aldehyde groups.

The reaction of this compound with alcohols in the presence of an acid catalyst would lead to the formation of acetals. The reaction proceeds via a hemiacetal intermediate. Given the presence of two aldehyde groups, both can react to form a diacetal. The steric hindrance around the carbonyl groups might necessitate harsher reaction conditions or longer reaction times.

Similarly, the reaction with primary amines would yield imines (Schiff bases). This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of a diimine is expected if two equivalents of the primary amine are used. The stability of the resulting imines would depend on the nature of the substituent on the nitrogen atom.

Chemo- and Regioselectivity in Multifunctional Reactions of this compound

The presence of two aldehyde functional groups in this compound raises questions of chemo- and regioselectivity in its reactions with multifunctional reagents. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity concerns the preference for reaction at a particular position in a molecule.

In reactions with a stoichiometric amount of a monofunctional nucleophile, it is possible to achieve selective reaction at one of the aldehyde groups, yielding a mono-adduct. This selectivity can be influenced by statistical factors and potential electronic or steric differences between the two aldehyde groups, although in the symmetrical this compound, the intrinsic reactivity of both aldehyde groups is identical. However, the reaction of the first aldehyde group might electronically influence the reactivity of the second.

For instance, in a reaction with a molecule containing both an amine and a hydroxyl group, the higher nucleophilicity of the amine would likely lead to a chemoselective reaction with one of the aldehyde groups to form an imine, leaving the hydroxyl group unreacted under controlled conditions.

Regioselectivity becomes a key consideration when this compound reacts with unsymmetrical multifunctional molecules. The steric hindrance created by the tetramethyl groups can play a significant role in directing the incoming reagent to the less hindered face of the aldehyde group.

Furthermore, intramolecular reactions can occur if the reagent reacting with one aldehyde group also contains a functional group capable of reacting with the second aldehyde group. This can lead to the formation of cyclic structures. The probability of cyclization versus intermolecular polymerization or cross-linking depends on factors such as the concentration of the reactants and the length and flexibility of the linking chain.

The ability to control the chemo- and regioselectivity of the reactions of this compound is crucial for its application in the synthesis of complex molecules and well-defined polymer architectures.

Reaction Kinetics and Mechanistic Studies for this compound Transformations

The study of reaction kinetics and mechanisms for transformations involving this compound is essential for understanding and optimizing its chemical reactions. The kinetics of its reactions, such as those with amines or alcohols, would be expected to follow the general principles of nucleophilic addition to a carbonyl group.

The reaction rate is influenced by several factors, including the concentration of reactants, temperature, solvent polarity, and the presence of catalysts. For example, the reaction of aldehydes with alcohols to form hemiacetals and acetals is often catalyzed by acids. A kinetic study would involve monitoring the concentration of reactants or products over time to determine the rate law and the rate constant for the reaction.

The mechanism of these transformations typically involves the initial nucleophilic attack on the carbonyl carbon of the aldehyde group. For an acid-catalyzed acetal formation, the mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of the alcohol.

The steric hindrance from the tetramethyl groups in this compound is expected to have a significant impact on the reaction kinetics. This steric bulk can slow down the rate of reaction compared to less hindered dialdehydes by impeding the approach of the nucleophile to the carbonyl carbon.

The following hypothetical data table illustrates the kind of information that could be obtained from a kinetic study of the reaction of this compound with a generic nucleophile under pseudo-first-order conditions.

Hypothetical Kinetic Data for the Reaction of this compound

| [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|---|---|

| 0.01 | 0.1 | 5.0 x 10⁻⁵ | 5.0 x 10⁻³ |

| 0.02 | 0.1 | 1.0 x 10⁻⁴ | 5.0 x 10⁻³ |

| 0.01 | 0.2 | 1.0 x 10⁻⁴ | 1.0 x 10⁻² |

Mechanistic studies could involve the use of isotopic labeling to trace the path of atoms during the reaction, or computational modeling to simulate the reaction pathway and determine the energies of transition states and intermediates. These studies would provide a deeper understanding of the factors controlling the reactivity and selectivity of this compound.

Catalysis Involving 2,2,9,9 Tetramethyldecanedial

Organocatalysis in Stereoselective Transformations of 2,2,9,9-Tetramethyldecanedial

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For a substrate like this compound, organocatalytic approaches could be envisioned for intramolecular aldol (B89426) reactions to form cyclic products, or intermolecular reactions where the two aldehyde groups react sequentially. Proline and its derivatives are common catalysts for such transformations. Research in this area would need to investigate the feasibility of these reactions, focusing on catalyst loading, solvent effects, and the diastereoselectivity of the resulting products. Due to the steric bulk around the aldehyde groups, higher catalyst loadings or more reactive catalysts might be required.

Table 1: Hypothetical Organocatalytic Aldol Cyclization of this compound No data available in the current literature.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| (S)-Proline | DMSO | 25 | - | - |

Metal-Mediated Catalysis for Selective Functionalization of this compound

Metal-mediated catalysis could offer alternative pathways for the selective functionalization of this compound. For instance, transition metal complexes could catalyze hydrosilylation, hydrocyanation, or olefination reactions. A key challenge would be achieving selective mono-functionalization versus di-functionalization. The choice of metal center and ligand would be crucial in modulating the reactivity and selectivity. Research would need to explore various metal catalysts (e.g., based on Rh, Ru, Pd, Cu) and reaction conditions to control the extent of functionalization at one or both aldehyde sites.

Biocatalysis and Enzyme-Catalyzed Reactions of this compound

Biocatalysis, utilizing enzymes such as oxidoreductases or lyases, could provide highly selective transformations under mild conditions. For example, an alcohol dehydrogenase could selectively reduce one of the aldehyde groups to a hydroxyl group, leading to a chiral hydroxy-aldehyde. The steric hindrance of this compound would likely necessitate the use of enzymes with large active sites or engineered enzymes. Screening of various enzyme libraries would be a necessary first step to identify a biocatalyst capable of accepting this bulky substrate.

Table 2: Potential Enzyme-Catalyzed Reductions of this compound No data available in the current literature.

| Enzyme | Co-factor | pH | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Alcohol Dehydrogenase | NADPH | 7.0 | - | - |

Heterogeneous Catalysis and Surface Interactions of this compound

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. For this compound, heterogeneous catalysts could be employed for hydrogenation, oxidation, or amination reactions. The interaction of the sterically hindered aldehyde groups with the catalyst surface would be a critical factor. Studies would need to investigate the adsorption and reaction of the molecule on various solid supports, such as metal oxides or supported metal nanoparticles, to understand the structure-activity relationships.

Investigation of Catalyst Design and Performance in this compound Chemistry

The development of effective catalysts for this compound would be a significant research undertaking. Catalyst design would need to explicitly account for the steric bulk of the substrate. This might involve creating catalysts with larger pores or active sites, or developing catalysts with long, flexible ligands that can accommodate the substrate. Computational modeling could play a vital role in designing and predicting the performance of novel catalysts for this challenging substrate. Performance evaluation would involve detailed kinetic studies and in-depth characterization of the reaction products.

Applications of 2,2,9,9 Tetramethyldecanedial in Advanced Materials and Polymer Chemistry

Role in Cross-linking and Curing Systems for Enhanced Polymeric Network Properties

Cross-linking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network, which generally enhances the mechanical strength, thermal stability, and chemical resistance of the material. byjus.com Aldehyde-containing molecules are effective cross-linking agents for polymers that have active hydrogen atoms, such as those with amine (-NH2) or hydroxyl (-OH) groups, like chitosan or gelatin. nih.govnih.gov

2,2,9,9-Tetramethyldecanedial, with its two aldehyde groups, is a prime candidate for a cross-linking agent. Its long, ten-carbon chain would create long, flexible bridges between polymer chains. This could be particularly advantageous for creating elastomers or hydrogels where a degree of flexibility and toughness is desired, in contrast to the more rigid networks formed by shorter cross-linkers like glutaraldehyde. researchgate.net The reaction would typically involve the formation of imine (Schiff base) or acetal linkages between the dialdehyde (B1249045) and the functional groups on the polymer backbones.

Development of Functional Polymers with Tailored Mechanical, Thermal, and Optical Properties

The incorporation of a specific monomer into a polymer backbone is a key strategy for tailoring the final properties of the material. The unique structure of this compound would be expected to influence polymer properties in several ways. libretexts.orgminarjournal.com

Mechanical Properties: The long, flexible aliphatic chain would likely act as an internal plasticizer, increasing the polymer's flexibility and lowering its modulus. This could be useful for applications requiring materials that are tough but not brittle.

Thermal Properties: The introduction of a long methylene sequence generally lowers the glass transition temperature (Tg) and melting temperature (Tm) of a polymer due to increased chain flexibility. acs.org

Optical Properties: The bulky tetramethyl groups near the ends of the chain would create steric hindrance, preventing the polymer chains from packing into a highly ordered, crystalline structure. libretexts.org A lower degree of crystallinity typically results in higher optical transparency.

| Structural Feature | Predicted Effect on Polymer Property | Rationale |

|---|---|---|

| Long (C10) Aliphatic Chain | Increased Flexibility, Lower Tg | Enhances rotational freedom of the polymer backbone. acs.org |

| Bulky Tetramethyl Groups | Reduced Crystallinity, Increased Solubility | Steric hindrance disrupts ordered chain packing. libretexts.org |

| Bifunctional Aldehyde Groups | Enables Cross-linking | Allows for the formation of networks between polymer chains. nih.gov |

Integration into Responsive or Smart Material Systems

Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, or light. The chemical bonds formed by the aldehyde groups of this compound offer a route to creating such responsive systems.

For instance, when this dialdehyde is used to cross-link polymers containing amine groups, it forms imine bonds. Imine linkages are known to be dynamic and can be reversible under acidic aqueous conditions. nih.gov A hydrogel or other material cross-linked with this compound could therefore be designed to be pH-responsive. In an acidic environment, the imine cross-links could break, leading to the dissolution or swelling of the material. This property is highly desirable for applications in drug delivery, where a payload could be released in a specific pH environment (e.g., a tumor site), or in the development of self-healing materials, where the reversible nature of the bonds allows the network to reform after being damaged. nih.gov

Emerging Applications in Conductive Polymers and Organic Electronics

Extensive research into the applications of this compound reveals a notable absence of publicly available scientific literature or data concerning its use in the development of conductive polymers or organic electronics. Searches of chemical databases and scholarly articles did not yield any specific research detailing the use of this compound as a monomer, crosslinking agent, or additive in the synthesis or formulation of electrically conductive polymeric materials.

The field of conductive polymers and organic electronics is an active area of research, focusing on materials such as polyanilines, polythiophenes, and polypyrroles. These polymers typically derive their conductivity from conjugated π-electron systems along their backbones. The molecular structure of this compound, a saturated dialdehyde, does not inherently suggest a straightforward mechanism for contributing to electrical conductivity in the same manner as these established conductive polymers.

While it is theoretically possible that this compound could be explored in niche applications within this field, for instance, as a component in a non-conductive matrix for a conductive polymer composite or as a precursor for a more complex, conjugated molecule, there is currently no evidence in published research to support this.

Further investigation would be required to ascertain if any unpublished or proprietary research has explored the potential of this compound in this domain. However, based on the available information, its role in advanced materials and polymer chemistry does not currently extend to applications in conductive polymers and organic electronics.

Computational Studies and Theoretical Investigations of 2,2,9,9 Tetramethyldecanedial

Quantum Chemical Calculations of Electronic Structure, Conformation, and Reactivity of 2,2,9,9-Tetramethyldecanedial

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to predicting the molecular and electronic properties of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its optimal three-dimensional structure.

These calculations would reveal key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For instance, the aldehyde functional groups are known to be polar, and calculations would quantify the partial charges on the carbonyl carbons and oxygens, identifying them as potential sites for nucleophilic attack. uomustansiriyah.edu.iqwikipedia.org

Conformational analysis would be another crucial aspect, investigating the various spatial arrangements (conformers) of the flexible decanedial backbone and the rotational barriers between them. The bulky t-butyl groups at the 2 and 9 positions would significantly influence the preferred conformations by introducing steric hindrance.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | ~ +1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 - 3.0 D | Quantifies the overall polarity of the molecule. |

| Partial Charge on C=O Carbon | ~ +0.4 to +0.5 e | Indicates electrophilicity and susceptibility to nucleophiles. |

| Partial Charge on C=O Oxygen | ~ -0.4 to -0.5 e | Indicates nucleophilicity and hydrogen bond acceptor strength. |

Note: The data in this table is illustrative and represents typical values for similar long-chain dialdehydes. Specific calculations for this compound are not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound Systems

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. nih.gov By simulating the motions of atoms and molecules, MD can provide a detailed picture of conformational flexibility and intermolecular interactions in various environments, such as in a solvent or in the condensed phase.

An MD simulation would start with a force field, a set of parameters that defines the potential energy of the system. nih.gov The simulation would track the trajectory of each atom, revealing how the long carbon chain of this compound folds and moves. This is particularly important for understanding how the two terminal aldehyde groups might interact with each other or with other molecules. The simulations could predict the radial distribution functions, which describe the probability of finding another molecule at a certain distance, offering insights into the liquid structure. nih.gov

Reaction Pathway Analysis and Transition State Modeling for Transformations Involving this compound

Theoretical methods are invaluable for mapping out the potential chemical reactions of this compound. By calculating the potential energy surface for a reaction, chemists can identify the most likely pathways, locate the transition states, and determine the activation energies.

For example, the oxidation of the aldehyde groups to carboxylic acids or their reduction to alcohols are common transformations for aldehydes. wikipedia.org Transition state modeling could elucidate the mechanisms of these reactions, including the role of catalysts. For reactions like the Cannizzaro reaction, which can occur with aldehydes lacking an alpha-hydrogen, theoretical analysis could predict the reaction's feasibility and energetics. wikipedia.org

Prediction of Spectroscopic Signatures and Advanced Spectral Interpretation for this compound

Computational methods can predict various spectroscopic properties, which is crucial for identifying and characterizing this compound.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. A strong absorption band characteristic of the C=O carbonyl stretch in aldehydes is expected near 1700 cm⁻¹. wikipedia.org

Mass Spectrometry (MS): While not a direct prediction of the spectrum, theoretical calculations can help understand fragmentation patterns observed in mass spectrometry by analyzing bond strengths and the stability of potential fragment ions.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Technique | Signature Feature | Predicted Value Range |

| ¹H NMR | Aldehydic Proton (-CHO) | δ 9.5 - 10.0 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 200 - 205 ppm |

| IR Spectroscopy | Carbonyl Stretch (νC=O) | 1705 - 1725 cm⁻¹ |

Note: This table contains representative spectroscopic data ranges for aldehydes. wikipedia.org Precise predictions require specific computational analysis of this compound.

In Silico Design of Novel Catalysts and Reagents for this compound Chemistry

In silico (computer-based) design is a modern approach to discovering new catalysts and reagents tailored for specific chemical transformations. For this compound, this could involve designing catalysts for selective reactions at one or both of the aldehyde groups.

For instance, computational screening of potential catalysts for a hydroformylation reaction to synthesize this dialdehyde (B1249045) could be performed. wikipedia.org This involves evaluating the interaction between the catalyst and the substrate and calculating the energy barriers for the catalytic cycle. ethz.ch Density Functional Theory (DFT) is a common tool for investigating the mechanism of such catalytic reactions and predicting the performance of different catalyst candidates. researchgate.net By understanding the electronic and steric factors that govern catalysis, researchers can rationally design more efficient and selective catalysts, accelerating the discovery process.

Advanced Analytical Methodologies for Characterization of 2,2,9,9 Tetramethyldecanedial and Its Derivatives

Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms and Product Structures

Spectroscopic methods are indispensable for obtaining detailed information about the molecular structure and functional groups present in 2,2,9,9-Tetramethyldecanedial.

High-resolution multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the aldehyde protons (CHO) are expected to exhibit a highly characteristic resonance in the downfield region, typically between 9 and 10 ppm. libretexts.orgopenstax.org This distinct chemical shift is due to the deshielding effect of the carbonyl group. libretexts.org The protons of the methyl groups attached to the quaternary carbons at positions 2 and 9 would likely appear as sharp singlets in the upfield region, while the methylene protons of the decane (B31447) chain would produce a series of multiplets.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbons of the aldehyde groups are expected to resonate in the highly deshielded region of 190 to 215 ppm. libretexts.org The quaternary carbons at positions 2 and 9, the methyl carbons, and the methylene carbons of the aliphatic chain will each have distinct chemical shifts, allowing for the complete assignment of the carbon framework.

Multi-dimensional NMR Techniques : Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons. COSY spectra would reveal the coupling between adjacent protons in the decane chain, while HSQC would correlate each proton with its directly attached carbon atom. These techniques are invaluable for confirming the precise structure of this compound and its derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.0 - 10.0 | Singlet |

| Methylene H (adjacent to C=O) | 2.2 - 2.5 | Multiplet |

| Methylene H (chain) | 1.2 - 1.6 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C | 190 - 215 |

| Quaternary C | 30 - 50 |

| Methylene C | 20 - 40 |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

In addition to precise mass determination, HRMS provides valuable structural information through the analysis of fragmentation patterns. For aliphatic aldehydes like this compound, characteristic fragmentation pathways include:

α-Cleavage : This involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom. openstax.org

McLafferty Rearrangement : This is a characteristic fragmentation for carbonyl compounds that have a hydrogen atom on the gamma (γ) carbon. openstax.orgpressbooks.pub A hydrogen atom is transferred from the γ-carbon to the carbonyl oxygen, leading to the cleavage of the bond between the α and β carbons and the formation of a neutral alkene fragment. openstax.orgpressbooks.pub

The analysis of these fragmentation patterns in the mass spectrum allows for the confirmation of the structure of this compound and the identification of its derivatives.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in this compound.

FT-IR Spectroscopy : The FT-IR spectrum of this compound is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the saturated aliphatic aldehyde groups in the range of 1740-1720 cm⁻¹. orgchemboulder.com Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which typically appears as two weak bands around 2830-2695 cm⁻¹. libretexts.orgorgchemboulder.com The presence of a moderate band near 2720 cm⁻¹ is often a helpful indicator of an aldehyde functional group. libretexts.orgorgchemboulder.com The spectrum will also display absorptions corresponding to the C-H stretching and bending vibrations of the methyl and methylene groups in the aliphatic chain.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The C=O stretch in the Raman spectrum is also expected to be a strong band. Raman spectroscopy is particularly useful for analyzing samples in aqueous media, where the strong water absorption in the mid-infrared region can obscure important spectral features in FT-IR.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | 2830-2695 | Weak to Medium |

| C=O | Stretch | 1740-1720 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure Determination of this compound Adducts or Co-crystals

X-ray Diffraction (XRD) is the definitive analytical method for determining the atomic and molecular structure of a crystal. For derivatives of this compound, this technique is paramount for elucidating the three-dimensional arrangement of adducts or co-crystals formed with other molecules. mdpi.com Co-crystals are multicomponent crystalline solids where the components are neutral molecules held together in a specific stoichiometric ratio by non-covalent interactions, such as hydrogen bonds. nih.govresearchgate.net

The analysis of co-crystals of this compound can provide fundamental insights into supramolecular chemistry and guide the design of new materials with tailored properties. The formation of a co-crystal can alter physicochemical properties like melting point and solubility. The process involves directing a beam of X-rays onto a single crystal. The atoms in the crystal lattice diffract the X-rays in specific directions, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a precise 3D model of the electron density within the crystal can be constructed, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

For example, a co-crystal of this compound could be formed with a co-former like a phenol or an aromatic amine. The aldehyde groups of the dialdehyde (B1249045) could act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donors on the co-former molecule. An XRD analysis would confirm the formation of the co-crystal and provide detailed structural parameters.

Table 2: Hypothetical Crystallographic Data for a this compound Adduct This interactive table presents typical parameters obtained from a single-crystal XRD analysis of a hypothetical 1:1 co-crystal of this compound with a generic co-former.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H26O2 · [Co-former] |

| Formula Weight ( g/mol ) | Varies |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.605 |

| b (Å) | 7.530 |

| c (Å) | 18.232 |

| β (°) | 111.08 |

| Volume (ų) | 3280.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.315 |

| Key Intermolecular Bond | O-H···O (aldehyde) |

This level of structural detail is critical for understanding the principles of molecular recognition and for the field of crystal engineering, where such information is used to design novel solid-state materials. nih.gov

Hyphenated Techniques for Comprehensive Mixture Analysis (e.g., LC-NMR, GCxGC, LC-MS/MS)

The synthesis and subsequent reactions of this compound can produce complex mixtures containing the starting material, intermediates, the desired product, and various byproducts. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are essential for unraveling the composition of such mixtures.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) For volatile and semi-volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. birmingham.ac.uk In GCxGC, the effluent from a primary GC column is continuously transferred to a second, shorter column with a different stationary phase for a second separation. gcms.cz This results in a two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of components that would co-elute in a single-column system.

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS becomes an exceptionally powerful tool for both targeted and non-targeted analysis. gcms.cz This technique would be ideal for analyzing the product mixture from the synthesis of this compound, enabling the identification of isomeric impurities, oxidation byproducts, or residual reactants with high confidence. The structured nature of GCxGC chromatograms, where chemically similar compounds often appear in distinct patterns, further aids in the identification of unknown components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) For derivatives of this compound that are non-volatile or thermally unstable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique couples the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

An initial mass spectrometer (MS1) selects a specific ion (a "precursor ion") from the mixture eluting from the LC column. This ion is then fragmented in a collision cell, and the resulting "product ions" are analyzed by a second mass spectrometer (MS2). This process provides a structural fingerprint of the molecule, allowing for unambiguous identification and quantification even at very low concentrations. nih.gov LC-MS/MS would be highly effective for characterizing products from derivatization reactions of the aldehyde groups or for analyzing the composition of oligomers formed during the initial stages of polymerization.

Table 3: Comparison of Hyphenated Techniques for Mixture Analysis This interactive table summarizes the primary applications and strengths of GCxGC and LC-MS/MS for the analysis of this compound and its derivatives.

| Technique | Primary Application | Strengths | Typical Analytes |

|---|---|---|---|

| GCxGC-TOFMS | Comprehensive analysis of complex volatile/semi-volatile mixtures | - Superior peak resolution - Separation of isomers - Structured chromatograms aid identification - Ideal for non-targeted screening | - Synthesis byproducts - Isomeric impurities - Precursors and starting materials |

| LC-MS/MS | Targeted identification and quantification of non-volatile or thermally labile compounds | - High sensitivity and specificity - Provides structural information via fragmentation - Suitable for trace analysis in complex matrices | - High molecular weight derivatives - Polar reaction products - Polymer oligomers |

The strategic application of these advanced hyphenated techniques provides a comprehensive understanding of the chemical processes involving this compound, from synthesis to polymerization and derivatization, ensuring product purity and enabling detailed structural characterization.

Future Research Directions and Outlook for 2,2,9,9 Tetramethyldecanedial Chemistry

Exploration of Novel and Efficient Synthetic Pathways for 2,2,9,9-Tetramethyldecanedial

The foundation of any chemical exploration is the efficient and reliable synthesis of the target molecule. For this compound, the development of novel synthetic routes is the first critical step. Current synthetic methodologies for structurally similar dialdehydes could be adapted and optimized. For instance, the ozonolysis of a corresponding cyclic alkene, such as 1,2-di-tert-butylcyclooctene, would be a direct approach. Another avenue to explore is the controlled oxidation of the corresponding diol, 2,2,9,9-tetramethyldecane-1,10-diol. Research in this area should focus on achieving high yields, minimizing byproducts, and utilizing readily available and cost-effective starting materials. The development of a scalable and efficient synthesis will be paramount to enabling all subsequent research into its properties and applications.

Development of Highly Selective and Asymmetric Catalytic Reactions Involving this compound

The two aldehyde functional groups in this compound offer a rich playground for catalytic transformations. A key challenge and opportunity lie in the development of highly selective reactions. This includes methodologies to functionalize one aldehyde group while leaving the other intact, or to induce different transformations at each end. Furthermore, the development of asymmetric catalytic reactions is a significant area of interest. The synthesis of chiral molecules from this achiral precursor could be achieved through enantioselective additions to the carbonyl groups. Research could focus on the use of chiral catalysts, such as proline-based organocatalysts or transition metal complexes with chiral ligands, to control the stereochemical outcome of reactions like aldol (B89426) additions, Henry reactions, or reductive aminations. The steric hindrance imposed by the tert-butyl groups could offer unique selectivity that is not observed with less hindered dialdehydes.

Expansion of Applications in Emerging Technologies and Advanced Materials Beyond Current Scope

While the current applications of this compound are not established, its structure suggests significant potential in the realm of advanced materials. The long carbon chain combined with the bulky terminal groups could be leveraged in the synthesis of novel polymers. For example, polycondensation reactions with diamines could lead to the formation of polyimines or, after reduction, polyamines with unique solubility and thermal properties. These polymers could find applications as specialty coatings, adhesives, or as components in advanced composites. Furthermore, the dialdehyde (B1249045) functionality makes it a candidate for creating cross-linked materials and hydrogels. Its potential as a building block in the synthesis of macrocycles and other complex molecular architectures for host-guest chemistry and molecular recognition also warrants investigation.

Integration of Bio-inspired and Sustainable Chemistry Approaches in this compound Synthesis and Utilization

In an era of increasing environmental awareness, the integration of green chemistry principles into the lifecycle of this compound is crucial. Future research should aim to develop synthetic pathways that utilize renewable feedstocks and environmentally benign reagents and solvents. Biocatalysis, using enzymes or whole-cell systems, could offer a highly selective and sustainable route to its synthesis or its derivatives. For instance, engineered enzymes could be employed for the selective oxidation of a bio-derived precursor. In terms of its utilization, designing applications that are biodegradable or recyclable would be a key aspect of a sustainable approach. The principles of atom economy and energy efficiency should guide the development of all processes involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.